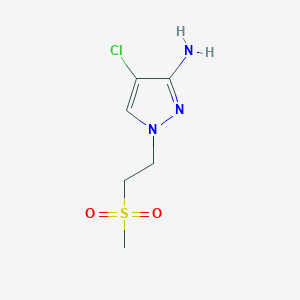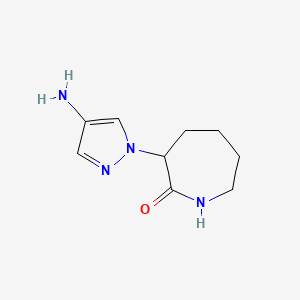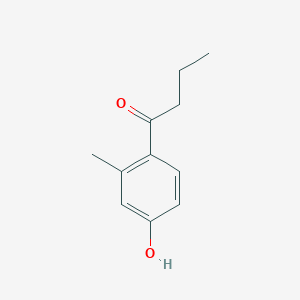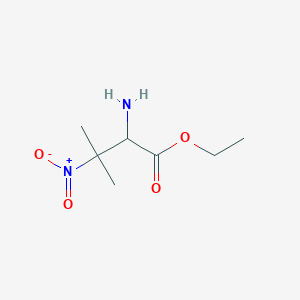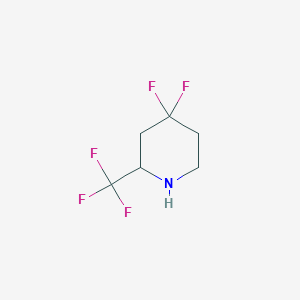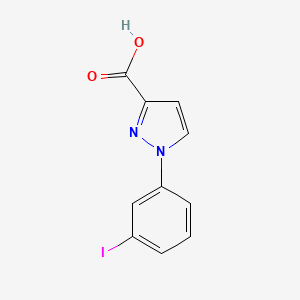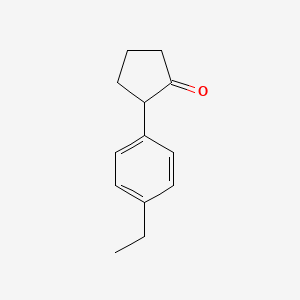
Tert-butyl 1,4-phenylenedicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1,4-phenylenedicarbamate is an organic compound with the molecular formula C16H24N2O4. It is a derivative of phenylenediamine, where the amino groups are protected by tert-butyl carbamate groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-butyl 1,4-phenylenedicarbamate can be synthesized by reacting p-phenylenediamine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 1,4-phenylenedicarbamate undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl carbamate groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl carbamate groups, yielding the parent phenylenediamine.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate groups.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Reactions: Various substituted derivatives of phenylenedicarbamate.
Hydrolysis: p-Phenylenediamine.
Oxidation and Reduction: Oxidized or reduced forms of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1,4-phenylenedicarbamate is used in several scientific research applications:
Chemistry: It serves as a protecting group for amines in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of tert-butyl 1,4-phenylenedicarbamate involves the protection of amino groups through the formation of carbamate bonds. This protection prevents unwanted reactions at the amino sites, allowing for selective chemical transformations. The compound can be deprotected under specific conditions to release the free amine groups, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl dicarbonate: Used as a reagent in the synthesis of tert-butyl 1,4-phenylenedicarbamate.
p-Phenylenediamine: The parent compound from which this compound is derived.
Tert-butyl methyl 1,4-phenylenedicarbamate: A similar compound with one tert-butyl group replaced by a methyl group.
Uniqueness: this compound is unique due to its dual protection of the amino groups, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Eigenschaften
Molekularformel |
C16H24N2O4 |
|---|---|
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-7-9-12(10-8-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
PVLZKBLEVAUWTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



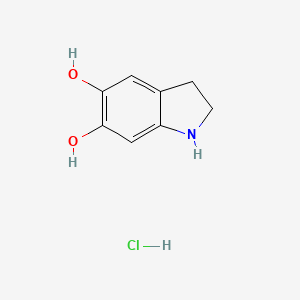
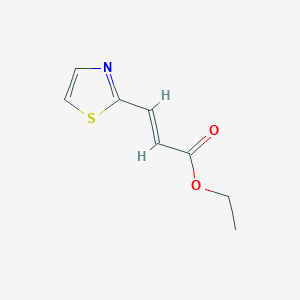
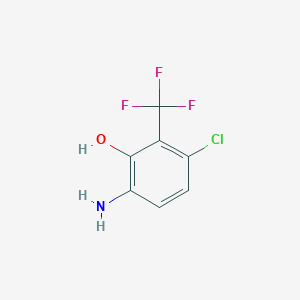

![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
